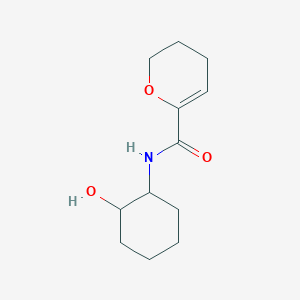
N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide, also known as CPP-115, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is a neurotransmitter that plays a crucial role in regulating neuronal excitability, and its dysregulation has been implicated in various neurological disorders.
Mecanismo De Acción
N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide increases the levels of GABA in the brain, leading to a reduction in neuronal excitability and seizure activity.
Biochemical and Physiological Effects:
N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide has been shown to increase GABA levels in the brain, leading to a reduction in neuronal excitability and seizure activity. Additionally, N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance use disorders. Furthermore, N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide has been shown to have anxiolytic effects in animal models of anxiety, indicating its potential as a treatment for anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide in lab experiments is its potent inhibition of GABA transaminase, which allows for a significant increase in GABA levels in the brain. Additionally, N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. One limitation of using N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide in lab experiments is its specificity for GABA transaminase, which may limit its potential applications in other neurological disorders.
Direcciones Futuras
1. Investigating the potential of N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide as a treatment for other neurological disorders, such as depression and schizophrenia.
2. Developing more potent and selective GABA transaminase inhibitors based on the structure of N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide.
3. Studying the long-term effects of N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide on GABA levels and neuronal function.
4. Investigating the potential of N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide in combination with other drugs for the treatment of neurological disorders.
5. Developing new delivery methods for N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide to improve its efficacy and reduce side effects.
Métodos De Síntesis
The synthesis of N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide involves the reaction of 6-bromonicotinic acid with cyclohexylamine, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The product is then treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide.
Aplicaciones Científicas De Investigación
N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide has been studied extensively in preclinical models of various neurological disorders, including epilepsy, addiction, and anxiety. In these studies, N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide has been shown to increase GABA levels in the brain, leading to a reduction in neuronal excitability and seizure activity. Additionally, N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance use disorders. Furthermore, N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide has been shown to have anxiolytic effects in animal models of anxiety, indicating its potential as a treatment for anxiety disorders.
Propiedades
IUPAC Name |
N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-10-6-2-1-5-9(10)13-12(15)11-7-3-4-8-16-11/h7,9-10,14H,1-6,8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBRGHDYHLEJNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CCCCO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine](/img/structure/B7631090.png)

![N-[[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methyl]-N,2,5-trimethylaniline](/img/structure/B7631095.png)
![4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1,4-thiazepane](/img/structure/B7631101.png)
![3-[(5-Chloropyridin-2-yl)methyl]-5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione](/img/structure/B7631112.png)

![1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631124.png)


![1-[[4-(Hydroxymethyl)phenyl]methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631137.png)
![[1-(1H-benzimidazol-2-yl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B7631140.png)
![2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]oxolane-3-sulfonamide](/img/structure/B7631153.png)
![4-morpholin-4-yl-N-[2-(1H-pyrrol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7631158.png)
![2-[[2-(Dimethylamino)pyrimidin-4-yl]methylamino]-3,3-dimethylbutanamide](/img/structure/B7631175.png)